4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.
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Scientific Research Applications
Ratiometric and Selective Fluorescent Sensor for Zn2+
A study developed a chemosensor that operates as a ratiometric and selective fluorescent detector for Zn2+, exhibiting an "off-on-off" molecular switch behavior. This sensor, based on quinoxaline and crown ether moieties, demonstrates significant fluorescence enhancement upon Zn2+ binding, while K+ induces fluorescence quenching. This behavior allows its use in logic gate applications (Li et al., 2012).
Coordination Chemistry of Pyridines and Related Ligands
Research on 2,6-di(pyrazol-1-yl)pyridine and its derivatives explores their synthesis and complex chemistry. These compounds have been applied in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical transitions, highlighting their versatility compared to traditional terpyridines (Halcrow, 2005).
Antimalarial Activity
A study focused on (1H-Pyridin-4-ylidene)amines revealed their potential as antimalarials, showing significant in vitro activity against chloroquine-resistant and atovaquone-resistant strains of Plasmodium falciparum. These findings indicate a promising avenue for developing new treatments for malaria (Rodrigues et al., 2009).
Anion Sensing
Another study introduced a protonated version of 2,3-dipyridin-2-ylquinoxaline as a luminescent compound whose fluorescence is quenched by various biologically and commercially relevant anions. This property makes it an effective tool for anion sensing (Kruger et al., 2001).
One-Pot Synthesis Techniques
Research into dihydropyrindines and tetrahydroquinolines demonstrated a one-pot, four-component process for synthesizing these compounds. This efficient method contributes to the versatile toolbox for constructing complex organic molecules (Yehia et al., 2002).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been studied for their potential as antihiv drug candidates .
Biochemical Pathways
The related 3,4-dihydroquinoxalin-2-ones are known to have broad therapeutic potential, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Safety and Hazards
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBKYMGZIYZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.